molecular formula C11H13BN2O3 B14072761 (2-Methoxy-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid

(2-Methoxy-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid

Cat. No.: B14072761
M. Wt: 232.05 g/mol
InChI Key: CMFLMQCWMGINGC-UHFFFAOYSA-N
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Description

(2-Methoxy-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a pyrazolyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid typically involves the reaction of 1-methyl-4-bromopyrazole with triisopropyl borate. The reaction is carried out under anhydrous conditions and requires a base such as potassium carbonate to facilitate the formation of the boronic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Mechanism of Action

The mechanism of action of (2-Methoxy-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid involves its ability to participate in various chemical reactions. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the methoxy and pyrazolyl groups, which can influence its reactivity and applications

Properties

Molecular Formula

C11H13BN2O3

Molecular Weight

232.05 g/mol

IUPAC Name

[2-methoxy-4-(4-methylpyrazol-1-yl)phenyl]boronic acid

InChI

InChI=1S/C11H13BN2O3/c1-8-6-13-14(7-8)9-3-4-10(12(15)16)11(5-9)17-2/h3-7,15-16H,1-2H3

InChI Key

CMFLMQCWMGINGC-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N2C=C(C=N2)C)OC)(O)O

Origin of Product

United States

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